1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene
Description
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C₈H₆BrClNO₃. It features a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 2. This compound is used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its electron-withdrawing and directing substituents. It has a CAS number 1864058-53-6 and is available at 95% purity .
Properties
IUPAC Name |
1-bromo-3-chloro-4-ethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBACCQQBMVDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of ethoxybenzene to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the nitro, bromine, and chlorine groups can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products
Scientific Research Applications
1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to participate in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
The following sections compare the target compound with structurally related halogenated nitrobenzenes, focusing on substituent effects, physical properties, and reactivity.
Comparison Based on Substituent Types and Positions
Table 1: Substituent Analysis of Key Analogues
Key Observations :
- Substituent Effects: The ethoxy group in the target compound increases steric bulk compared to smaller substituents like methoxy (-OCH₃) in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene. This reduces reactivity in nucleophilic aromatic substitution (SNAr) but enhances solubility in non-polar solvents . Nitro group position: The nitro group at position 2 in the target compound strongly deactivates the ring, directing electrophilic substitution to the meta position relative to the nitro group. In contrast, nitro at position 4 (as in 1-bromo-2-chloro-4-nitrobenzene) directs reactions to position 3 .
Physical Properties and Stability
Table 2: Physical Properties of Selected Compounds
*DCM = Dichloromethane.
Key Observations :
- Boiling Points : Halogenated nitrobenzenes generally exhibit high boiling points due to strong dipole-dipole interactions. For example, 1-bromo-2-nitrobenzene boils at 261°C, while the target compound likely has a higher boiling point due to the ethoxy group .
- Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DCM) compared to non-ethoxy analogues like 1-bromo-2-chloro-4-nitrobenzene, which is sparingly soluble in water .
Table 3: Reactivity and Hazard Profiles
Key Observations :
- Toxicity : Halogenated nitrobenzenes are generally toxic and require careful handling. The target compound lacks full GHS classification, but analogues like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene are marked as irritants .
- Stability : Nitro groups enhance thermal stability but may decompose under strong acidic/basic conditions. Ethoxy-substituted compounds are less prone to oxidation compared to methoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
